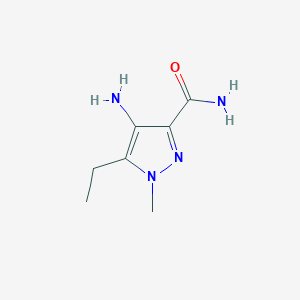
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine
Overview
Description
The compound “2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine” is a complex organic molecule that contains a pyrazole ring, a bromophenyl group, and a tert-butyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Bromophenyl groups are aromatic compounds where one hydrogen atom in the phenyl ring is replaced by a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The bromophenyl group would add significant molecular weight to the compound due to the presence of bromine .Chemical Reactions Analysis
As an organic compound containing a bromine atom, this molecule could potentially undergo various types of reactions, including nucleophilic substitution or elimination reactions . The presence of the pyrazole ring could also enable it to participate in various other chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling and melting points . The pyrazole ring could contribute to its stability and possibly its solubility in certain solvents .Scientific Research Applications
Anticancer Research
The pyrazole moiety present in 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine is known for its anticancer properties. Researchers have synthesized various quinazoline derivatives, which share a similar structural motif, to target different types of cancer cells. The bromo-phenyl group could potentially be used to design inhibitors that target specific enzymes or receptors overexpressed in cancer cells .
Anti-Inflammatory Applications
Compounds with a pyrazolylamine structure have been reported to exhibit significant anti-inflammatory activities. This compound could be investigated for its efficacy in reducing inflammation, potentially through the inhibition of cytokine production or the suppression of inflammatory enzyme activity .
Antibacterial and Antifungal Agents
The structural framework of 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine suggests potential antibacterial and antifungal applications. By disrupting bacterial cell wall synthesis or fungal cell membrane integrity, derivatives of this compound could serve as a basis for new antimicrobial agents .
Analgesic Properties
Pyrazole derivatives are known to possess analgesic properties. Research into 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine could explore its potential as a pain reliever, possibly by acting on central or peripheral pain pathways .
Neuroprotective Effects
Given the biological activity of related heterocyclic compounds, there’s a possibility that 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine could exhibit neuroprotective effects. It might be involved in the protection of neuronal cells against oxidative stress or apoptosis .
Enzyme Inhibition
The bromo-phenyl group in the compound’s structure could be key in enzyme inhibition. It could be tailored to fit into the active site of enzymes, thereby inhibiting their activity. This application could be particularly relevant in the design of drugs for diseases where enzyme malfunction plays a crucial role .
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOMBXSAUXKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593908 | |
| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine | |
CAS RN |
872171-45-4 | |
| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

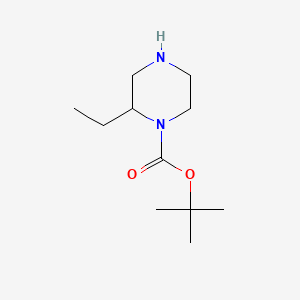
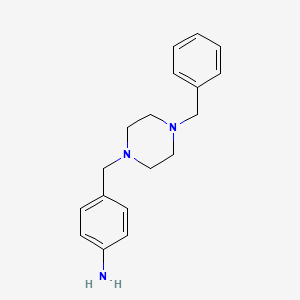
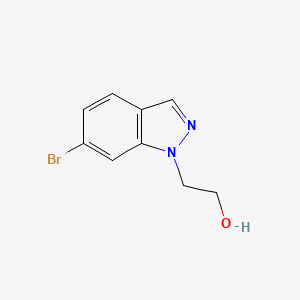
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

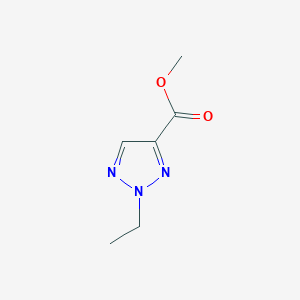
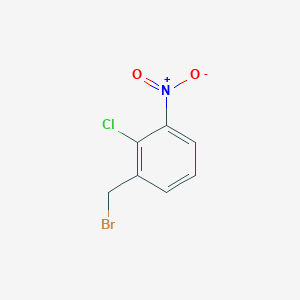
![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

